tBu-ArSOX vs. CF3-ArSOX: Enantioselectivity and Yield Trade-off in Pd(II)-Catalyzed Allylic C–H Oxidation
In the Pd(II)-catalyzed asymmetric allylic C–H oxidation of terminal olefins to isochromans, tBu-ArSOX (the target compound) delivered 92% ee with 70% isolated yield, whereas the electronically distinct CF3-ArSOX (L8) provided 93% ee but with substantially lower yield (49%) [1]. Thus, the tert-butyl-substituted ligand achieves a balance of high enantioselectivity and superior productivity.
| Evidence Dimension | Enantioselectivity (% ee) and isolated yield (%) for isochroman 2a formation |
|---|---|
| Target Compound Data | 92% ee, 70% isolated yield |
| Comparator Or Baseline | CF3-ArSOX (L8): 93% ee, 49% isolated yield |
| Quantified Difference | Δee = −1%; Δyield = +21% favoring tBu-ArSOX |
| Conditions | Pd(OAc)₂ (10 mol%), ligand (10 mol%), Ph₂PO₂H additive, 2,6-DMBQ oxidant, 45 °C, air |
Why This Matters
For procurement decisions, the >40% relative yield advantage of tBu-ArSOX over CF3-ArSOX directly translates to higher throughput and lower cost per gram of enantiopure product.
- [1] Ammann, S. E.; Liu, W.; White, M. C. Enantioselective Allylic C–H Oxidation of Terminal Olefins to Isochromans via Pd(II)/Chiral Sulfoxide Catalysis. Angew. Chem. Int. Ed. 2016, 55 (33), 9571–9575. Table 1, entries 11–12. View Source
